Synthesis of Bicyclo[4.1.0]heptan-2-one from 2-Cyclohexen-1-one: An In-depth Technical Guide
Synthesis of Bicyclo[4.1.0]heptan-2-one from 2-Cyclohexen-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for converting 2-cyclohexen-1-one to Bicyclo[4.1.0]heptan-2-one, a valuable bicyclic ketone intermediate in organic synthesis. The document details the most effective and commonly employed methodologies, complete with experimental protocols, quantitative data, and mechanistic visualizations to facilitate practical application in a research and development setting.
Introduction
Bicyclo[4.1.0]heptan-2-one, also known as norcaran-2-one, is a key structural motif found in various natural products and serves as a versatile building block in the synthesis of complex organic molecules. Its strained cyclopropane ring fused to a cyclohexanone core offers unique reactivity, making it an attractive intermediate for pharmaceutical and agrochemical research. The most direct and widely used precursor for this compound is the readily available α,β-unsaturated ketone, 2-cyclohexen-1-one. This guide focuses on the primary synthetic transformations that achieve this cyclopropanation.
Primary Synthetic Methodologies
The conversion of an α,β-unsaturated ketone like 2-cyclohexen-1-one to the corresponding cyclopropyl ketone is typically achieved via the addition of a methylene group across the double bond. The two most prominent methods for this transformation are the Corey-Chaykovsky reaction and the Simmons-Smith reaction.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is a highly reliable method for the synthesis of Bicyclo[4.1.0]heptan-2-one from 2-cyclohexen-1-one.[1][2] This reaction involves the 1,4-conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2][3] The most common sulfur ylide for this purpose is dimethyloxosulfonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base, such as sodium hydride.[2]
The reaction proceeds through a well-established mechanism. Initially, the strong base deprotonates the trimethylsulfoxonium salt to form the sulfur ylide. This ylide then acts as a nucleophile, attacking the β-carbon of the 2-cyclohexen-1-one in a Michael-type addition. The resulting enolate then undergoes an intramolecular SN2 reaction, with the negatively charged oxygen attacking the carbon bearing the sulfonium group, which is an excellent leaving group, to form the three-membered ring.
General Procedure for the Synthesis of Bicyclo[4.1.0]heptan-2-one and Derivatives: [4]
To a solution of trimethylsulfoxonium iodide (1.0-1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO), sodium hydride (60% dispersion in mineral oil, 1.0-1.3 equivalents) is added portion-wise at room temperature. The mixture is stirred for a period (e.g., 15-30 minutes) to allow for the formation of the ylide. A solution of the corresponding 2-cyclohexen-1-one (1.0 equivalent) in DMSO is then added dropwise. The reaction mixture is stirred, often overnight, and may be heated (e.g., to 50°C) to ensure completion. Following the reaction, water is added to quench the mixture, which is then extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.[4]
The following table summarizes the reaction conditions and yields for the synthesis of Bicyclo[4.1.0]heptan-2-one and some of its derivatives via the Corey-Chaykovsky reaction.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Cyclohexen-1-one | Trimethylsulfoxonium iodide (1.3 eq), NaH (1.3 eq), DMSO, rt for 2h then 50°C for 1h | 80 | |
| 2-Phenylethynyl-2-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO, rt, overnight | 89 | [4] |
| 2-(Cyclohexenylethynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 55 | [4] |
| 2-(1-Hexynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 67 | [4] |
| 2-(Trimethylsilylethynyl)-cyclohexen-1-one | Trimethylsulfoxonium iodide (1.0 eq), NaH (1.0 eq), DMSO | 51 | [4] |
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and versatile method for the cyclopropanation of alkenes.[5] It typically employs an organozinc carbenoid, often referred to as the Simmons-Smith reagent, which is generated from diiodomethane and a zinc-copper couple.[6] A common modification, known as the Furukawa modification, utilizes diethylzinc in place of the zinc-copper couple.[5] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] It is applicable to a wide range of alkenes, including α,β-unsaturated ketones.[6][7]
The reaction proceeds via the formation of an organozinc carbenoid, which then reacts with the alkene in a concerted fashion through a "butterfly-type" transition state to deliver the methylene group.[6][7] The use of non-coordinating solvents is generally recommended, as basic solvents can decrease the reaction rate.[6]
General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification): [7]
Under an inert atmosphere (e.g., nitrogen), a solution of diethylzinc (e.g., 2.0 equivalents) is added to a suitable solvent such as dichloromethane (CH₂Cl₂) and cooled to 0°C. Trifluoroacetic acid (2.0 equivalents) in CH₂Cl₂ may be added dropwise, and the resulting mixture is stirred.[7] The alkene, 2-cyclohexen-1-one (1.0 equivalent), dissolved in the same solvent, is then added at a low temperature (e.g., -10°C). The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours). The reaction is then quenched, for example, by pouring it into a solution of sodium bicarbonate and EDTA, followed by the addition of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic phases are concentrated, and the residue is purified by flash column chromatography.
Conclusion
The synthesis of Bicyclo[4.1.0]heptan-2-one from 2-cyclohexen-1-one is a well-established transformation in organic chemistry. The Corey-Chaykovsky reaction stands out as a particularly effective and high-yielding method, with readily available reagents and straightforward experimental procedures. The Simmons-Smith reaction offers a valuable alternative, known for its stereospecificity and broad substrate scope. The choice of method may depend on the specific substitution pattern of the starting enone, desired stereochemical outcomes, and the scale of the reaction. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully implement these important synthetic methods in their work.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
